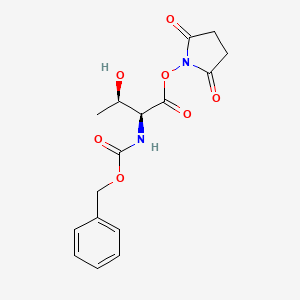

Z-L-Threonine N-hydroxysuccinimide ester

Description

Historical Development and Significance of Activated Esters in Peptide Chemistry and Beyond

The challenge of forming peptide bonds in a controlled and efficient manner has been a central theme in chemical synthesis for decades. Early methodologies required harsh conditions that were incompatible with sensitive functional groups present in amino acids. The breakthrough came with the concept of "activated esters," where the carboxyl group of an amino acid is converted into a more reactive form prior to its reaction with an amine.

In the mid-20th century, p-nitrophenyl esters were among the first activated esters to gain prominence in peptide synthesis. chemicalbook.com While effective, chemists continued to seek alternatives with improved properties. A significant advancement occurred with the introduction of esters derived from N-hydroxyphthalimide, which demonstrated high reactivity and were readily crystallized. chemicalbook.com This exploration paved the way for the development of N-hydroxysuccinimide esters by George W. Anderson, Joan E. Zimmerman, and Francis M. Callahan in the early 1960s. acs.orgacs.org

NHS esters offered distinct advantages: they were crystalline, stable solids that exhibited high reactivity. chemicalbook.com A key benefit was the nature of the byproduct, N-hydroxysuccinimide, which is water-soluble, greatly simplifying the purification of the desired peptide product. researchgate.netchemicalbook.com This combination of stability, reactivity, and ease of use solidified the role of NHS esters as indispensable reagents in peptide chemistry and the broader field of organic synthesis. researchgate.net

Role of N-Hydroxysuccinimide (NHS) Esters as Acylating Reagents

N-Hydroxysuccinimide esters are primarily employed as powerful acylating reagents. Their function is to activate a carboxylic acid, transforming it into a species highly susceptible to nucleophilic attack. wikipedia.org The most common application involves the reaction with primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine (B10760008) residue, to form a highly stable amide bond. nih.govtaylorandfrancis.com This reaction is the foundation of many bioconjugation techniques, where proteins, antibodies, or other biomolecules are chemically linked to labels or surfaces. amerigoscientific.com

The general mechanism involves the nucleophilic amine attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide leaving group and forming the new amide bond. The reaction is efficient and often proceeds under mild conditions. nih.govtaylorandfrancis.com

While highly selective for primary amines, NHS esters can also react with other nucleophiles present in biomolecules, though often with different efficiencies and producing linkages with varying stability. nih.gov The guanidinium (B1211019) group of arginine has been shown to catalyze the acylation of hydroxyl groups on serine, threonine, and tyrosine by NHS esters. nih.gov

Table 1: Reactivity of NHS Esters with Common Functional Groups in Biomolecules

| Functional Group | Residue Examples | Product | Bond Stability |

| Primary Amine | Lysine, N-terminus | Amide | Stable |

| Hydroxyl Group | Serine, Threonine, Tyrosine | Ester | Labile |

| Sulfhydryl Group | Cysteine | Thioester | Labile |

| Imidazole | Histidine | Acyl-imidazole | Very Labile (hydrolyzes rapidly) |

This table summarizes the reactivity of N-hydroxysuccinimide esters with various nucleophilic functional groups commonly found in proteins and peptides. Data sourced from nih.gov.

Specific Context of Z-L-Threonine N-hydroxysuccinimide Ester as a Protected Amino Acid Derivative

This compound is a specialized chemical tool designed for the precise incorporation of the amino acid threonine into a growing peptide chain. Its structure is a strategic combination of three key components: the L-threonine backbone, a benzyloxycarbonyl (Z) protecting group, and the N-hydroxysuccinimide ester activating group.

This compound is a white solid at room temperature. nih.gov Its structure provides a ready-to-use, activated form of threonine for peptide synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₈N₂O₇ |

| Molecular Weight | 350.33 g/mol |

| IUPAC Name | (2S,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoic acid 2,5-dioxopyrrolidin-1-yl ester |

Data for this table is sourced from PubChem CID 51341855. nih.gov

The strategic utility of this molecule lies in its dual-functionality:

Amino Group Protection : The amino group of the L-threonine core is protected by a benzyloxycarbonyl (Z or Cbz) group. This is a crucial feature in peptide synthesis, as it prevents the amino group from reacting with the activated carboxyl group of another amino acid, thus preventing self-polymerization and ensuring that the peptide is assembled in the correct sequence.

Carboxyl Group Activation : The carboxyl group of L-threonine is converted into an N-hydroxysuccinimide ester. This "activation" makes the carboxyl carbon highly electrophilic and ready to react selectively with the free amino group of another amino acid or peptide, thereby forming the desired peptide bond. nih.gov

In practice, this compound serves as a building block. During peptide synthesis, it is introduced to react with the N-terminal amine of a growing peptide chain. Following the coupling reaction, the Z-group can be removed under specific chemical conditions (typically hydrogenolysis) to reveal a new N-terminal amine, ready for the next coupling step. This cycle of coupling and deprotection allows for the methodical and controlled construction of a polypeptide with a defined sequence.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7/c1-10(19)14(15(22)25-18-12(20)7-8-13(18)21)17-16(23)24-9-11-5-3-2-4-6-11/h2-6,10,14,19H,7-9H2,1H3,(H,17,23)/t10-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZRUMKJVGFNAZ-YGRLFVJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679835 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76401-90-6 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of N Hydroxysuccinimide Ester Reactivity

Detailed Reaction Pathways of Amide Bond Formation

The primary reaction of Z-L-Threonine N-hydroxysuccinimide ester with a primary amine proceeds through a well-established nucleophilic acyl substitution mechanism. This process is highly efficient and results in the formation of a stable amide linkage.

Nucleophilic Acyl Substitution Mechanism

The formation of an amide bond from this compound is a two-step process. Initially, the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, unstable tetrahedral intermediate. In the second step, this intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide as a leaving group to yield the final amide product. This mechanism is favored due to the high reactivity of the NHS ester, which is significantly more reactive than a simple alkyl ester. researchgate.net

The reaction is highly dependent on the pH of the medium. researchgate.net For the nucleophilic attack to occur, the primary amine must be in its deprotonated, nucleophilic state. At low pH, the amine is protonated, rendering it non-nucleophilic and thus inhibiting the reaction. researchgate.netmst.edu Conversely, at very high pH, competing side reactions, such as hydrolysis of the ester, become more prominent. researchgate.net The optimal pH for the aminolysis of NHS esters is typically in the range of 7 to 9. rsc.orgthermofisher.com

Role of the N-Hydroxysuccinimide Leaving Group

The efficacy of the nucleophilic acyl substitution reaction is greatly enhanced by the nature of the N-hydroxysuccinimide (NHS) moiety, which functions as an excellent leaving group. researchgate.net The stability of the leaving group is a key determinant of the reactivity of carboxylic acid derivatives. The NHS anion is stabilized by the presence of two electron-withdrawing carbonyl groups, which delocalize the negative charge, making it a weaker base and therefore a better leaving group compared to an alkoxide from a simple ester. researchgate.netnih.gov This enhanced leaving group ability makes the parent NHS ester more susceptible to nucleophilic attack, facilitating the reaction under mild conditions. nih.gov Studies have shown that with leaving groups of comparable basicity, the nucleophilic rate constants for N-hydroxy esters are approximately two orders of magnitude greater than those for phenyl esters. mst.edu

Competing Side Reactions and Stability Considerations

While the reaction with primary amines is the desired pathway, several competing side reactions can occur, impacting the yield and purity of the final conjugate. The stability of this compound is primarily challenged by hydrolysis and reactions with other nucleophiles present in the reaction environment.

Ester Hydrolysis in Aqueous and Protic Environments

In aqueous environments, this compound is susceptible to hydrolysis, a reaction in which the ester is cleaved by water to yield the corresponding carboxylic acid (Z-L-Threonine) and N-hydroxysuccinimide. thermofisher.comstackexchange.com This competing reaction reduces the concentration of the active ester available for conjugation with the target amine. The rate of hydrolysis is a significant factor in determining the efficiency of the conjugation reaction. thermofisher.com

Kinetic Studies of Hydrolysis Rates and Influencing Factors (e.g., pH)

The rate of hydrolysis of NHS esters is highly dependent on the pH of the solution. The reaction is significantly accelerated at higher pH values due to the increased concentration of the more nucleophilic hydroxide (B78521) ion. thermofisher.com For instance, the half-life of NHS esters can decrease from several hours at pH 7 to mere minutes at pH 8.6. thermofisher.com This underscores the importance of carefully controlling the pH during conjugation reactions to balance the rate of aminolysis against the rate of hydrolysis.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

This data is for a general N-hydroxysuccinimide ester and serves as an illustrative example. thermofisher.com

Unintended Reactions with Non-Amine Nucleophiles (e.g., Hydroxyl, Sulfhydryl Moieties)

Besides primary amines and water, other nucleophiles can react with this compound. The side chain of the threonine residue itself contains a secondary hydroxyl group, which can potentially act as a nucleophile. Studies on the reactivity of NHS esters with peptides have shown that the hydroxyl groups of serine, threonine, and tyrosine can indeed react to form ester linkages. nih.govstackexchange.comresearchgate.net This reactivity is highly dependent on the pH and the local chemical environment. nih.govstackexchange.com The presence of certain neighboring amino acid residues, such as histidine or arginine, can catalyze the acylation of these hydroxyl groups, likely through hydrogen bonding and stabilization of the transition state. rsc.orgresearchgate.net

Similarly, the sulfhydryl (thiol) group of cysteine residues is a potent nucleophile and can react with NHS esters to form a thioester linkage. stackexchange.com However, these thioester bonds are generally less stable than amide bonds and can be more susceptible to hydrolysis or displacement by amines. mst.edu The reaction with sulfhydryl groups is also pH-dependent, with optimal reactivity typically observed between pH 6.5 and 7.5. nih.gov At more alkaline pH, the reaction with primary amines is generally favored. nih.gov

The potential for these side reactions highlights the importance of optimizing reaction conditions, including pH and the concentration of reactants, to maximize the desired amide bond formation and minimize the formation of unintended byproducts when using this compound in conjugation applications.

Stereochemical Integrity and Racemization Prevention in Coupling Reactions

A significant challenge in peptide synthesis is the maintenance of the stereochemical purity of the constituent amino acids. The activation of the carboxyl group, a necessary step for amide bond formation, unfortunately, also increases the susceptibility of the α-carbon to racemization. For this compound, this would result in the formation of its D-allo-threonine diastereomer, a significant impurity that is often difficult to separate from the desired product.

Mechanisms of Racemization During Activated Ester Formation

The primary mechanism of racemization for N-protected amino acid active esters, including this compound, is through the formation of a 5(4H)-oxazolone intermediate. nih.govnih.gov The benzyloxycarbonyl (Cbz) group, being an alkoxycarbonyl-type protecting group, can participate in this process. The formation of the oxazolone (B7731731) involves the intramolecular attack of the carbonyl oxygen of the Cbz group on the activated carboxyl carbon of the threonine residue. This cyclization event leads to the loss of the proton at the α-carbon, creating a planar, achiral oxazolone ring. Subsequent non-stereospecific reprotonation of this intermediate can yield both the original L-enantiomer and the undesirable D-enantiomer. nih.govnih.gov

A second, albeit generally less favored, mechanism is direct enolization, where a base directly abstracts the α-proton of the activated ester. This creates a planar enolate intermediate which, upon reprotonation, can also lead to racemization. The presence of strong bases in the reaction mixture can promote this pathway. nih.gov

The rate of racemization is influenced by several factors, including the nature of the protecting group, the activating group (in this case, N-hydroxysuccinimide), the solvent, temperature, and the presence of bases. While the Cbz group is generally considered effective at suppressing racemization compared to other protecting groups, the risk is not entirely eliminated, especially under harsh reaction conditions.

Methodological Approaches to Minimize Diastereomeric Byproduct Formation

Several strategies have been developed to minimize the formation of diastereomeric byproducts during coupling reactions involving activated esters like this compound.

Use of Racemization Suppressants: The addition of certain auxiliary nucleophiles to the reaction mixture is a common and effective method to suppress racemization. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are widely used. peptide.com These additives can react with the activated ester to form an intermediate ester that is less prone to racemization than the initial NHS ester and is still sufficiently reactive to couple with the amine component. While HOBt and its analogues are effective, other reagents like 2-cyano-2-(hydroxyimino)acetate (Oxyma) have also been shown to be highly efficient in suppressing racemization, particularly when used with carbodiimide (B86325) coupling agents. chemicalbook.com

Control of Reaction Conditions:

Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization. pharm.or.jp Performing the coupling at 0 °C or even lower temperatures is a common practice.

Solvent: The choice of solvent can influence the rate of racemization. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used.

Base: The type and stoichiometry of the base used for deprotection and neutralization steps are critical. The use of sterically hindered bases, such as diisopropylethylamine (DIPEA), is often preferred over less hindered bases like triethylamine (B128534) (TEA) to minimize base-catalyzed racemization.

Coupling Reagent Selection: While this compound is a pre-formed active ester, in situ activation methods also exist. The choice of coupling reagent for such procedures has a profound impact on racemization. Reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) are known to be efficient but can also promote racemization if not used under optimal conditions. pharm.or.jp Conversely, reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be particularly effective in minimizing racemization, even in challenging coupling reactions. chemicalbook.com

Structural Modifications: For threonine-containing peptides, the formation of pseudoprolines from serine or threonine residues can be a valuable strategy to disrupt aggregation and minimize side reactions during solid-phase peptide synthesis. peptide.com

The following table summarizes key findings from studies on minimizing racemization in peptide synthesis, which are applicable to the use of this compound.

| Factor | Approach | Key Findings |

| Additives | Use of HOBt, HOAt, Oxyma | These additives act as racemization suppressants by forming less racemization-prone active esters. peptide.comchemicalbook.com |

| Temperature | Lowering reaction temperature | Reduced temperature significantly decreases the rate of oxazolone formation and subsequent racemization. pharm.or.jp |

| Base | Use of sterically hindered bases | Bases like DIPEA are preferred to minimize base-catalyzed racemization. |

| Coupling Reagents | Selection of appropriate reagents | Reagents like DEPBT have shown superior performance in suppressing racemization. chemicalbook.com |

Gas-Phase Reactivity of N-Hydroxysuccinimide Esters

The study of gas-phase ion chemistry provides fundamental insights into the intrinsic reactivity of molecules in the absence of solvent effects. For N-hydroxysuccinimide esters, including this compound, mass spectrometry-based techniques have been instrumental in elucidating their gas-phase behavior.

In the gas phase, NHS esters can be induced to react with various nucleophiles within a peptide or protein ion. These reactions are typically initiated by the formation of a non-covalent complex between the NHS ester and the analyte ion, followed by activation (e.g., through collision-induced dissociation, CID) to promote a covalent reaction.

The primary reaction observed in the gas phase is the acylation of primary amino groups, such as the N-terminus of a peptide or the ε-amino group of a lysine (B10760008) residue. nih.gov This mirrors the reactivity observed in solution. However, the gas-phase environment can also enable reactions with other nucleophilic side chains that are less commonly observed in solution under standard conditions.

For instance, the guanidinium (B1211019) group of arginine, which is typically protonated and unreactive in solution at physiological pH, can be deprotonated in the gas phase and readily react with NHS esters. nih.gov Similarly, the hydroxyl groups of serine, threonine, and tyrosine have been shown to be acylated by NHS esters in the gas phase. nih.gov This is particularly relevant for this compound, as the threonine side chain itself can be a target for reaction under these conditions.

Furthermore, studies have demonstrated that even the carboxylate groups of aspartic and glutamic acid residues can exhibit nucleophilicity in the gas phase and react with NHS esters to form labile anhydride (B1165640) intermediates.

The fragmentation patterns of peptides containing this compound in tandem mass spectrometry experiments can also provide valuable structural information. The fragmentation can be influenced by the presence of the Cbz protecting group and the threonine residue. The fragmentation of the peptide backbone can lead to the formation of characteristic b- and y-ions, and the fragmentation of the Cbz group itself can also be observed. nih.gov The presence of a threonine residue can also influence fragmentation pathways, for example, through the loss of water from the side chain.

The table below presents a summary of the observed gas-phase reactivity of NHS esters with different amino acid residues.

| Amino Acid Residue | Reactive Group | Observed Gas-Phase Reaction with NHS Esters |

| Lysine | ε-amino group | Acylation to form a stable amide bond. nih.gov |

| N-terminus | α-amino group | Acylation to form a stable amide bond. nih.gov |

| Arginine | Guanidinium group | Acylation of the deprotonated guanidinium group. nih.gov |

| Serine | Hydroxyl group | Acylation to form an ester linkage. nih.gov |

| Threonine | Hydroxyl group | Acylation to form an ester linkage. nih.gov |

| Tyrosine | Hydroxyl group | Acylation to form an ester linkage. nih.gov |

| Aspartic Acid/Glutamic Acid | Carboxylate group | Reaction to form a labile anhydride. |

Applications of Z L Threonine N Hydroxysuccinimide Ester in Organic Synthesis and Chemical Research

Role in Peptide Bond Formation and Oligopeptide Synthesis

The primary application of Z-L-Threonine N-hydroxysuccinimide ester is in the formation of peptide bonds. As an activated amino acid derivative, it facilitates the coupling of a threonine residue onto a free amino group of another amino acid or a growing peptide chain. wikipedia.orgnih.gov The NHS ester is considered a stable and isolable active ester, which allows for well-defined reaction conditions and can minimize side reactions compared to methods requiring in situ activation. google.comresearchgate.net

In solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), reagents are mixed together in a suitable solvent. youtube.comslideshare.net this compound is well-suited for this classical approach. The strategy involves the reaction of the activated ester with the free N-terminal amine of a peptide chain in solution. The reaction proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of a new peptide bond and the release of N-hydroxysuccinimide as a byproduct. google.com This byproduct is generally soluble in water, simplifying its removal during the work-up process. google.com The Carbobenzoxy (Z) protecting group is stable under the coupling conditions but can be removed in a subsequent step, typically via catalytic hydrogenolysis, to expose a new N-terminal amine for the next coupling reaction. ekb.eg This step-wise process allows for the sequential construction of a desired peptide sequence.

While active esters were historically used in solid-phase peptide synthesis (SPPS), their reaction rates were often considered too slow for the rapid, automated processes that became common. nih.gov However, a renewed interest in active ester chemistry for SPPS has emerged, partly due to the development of efficient catalysts that can accelerate the coupling reaction. nih.gov

Sequential chain lengthening is the fundamental principle of building peptides, where amino acids are added one by one in a defined order. ekb.eg this compound is an effective reagent for this process. The methodology follows a repeating cycle:

Coupling: The Z-L-Threonine NHS ester is reacted with the free amino group of the N-terminal residue of a growing peptide chain (either in solution or on a solid support). youtube.com

Purification: Unreacted reagents and the N-hydroxysuccinimide byproduct are removed.

Deprotection: The Z-protecting group on the newly added threonine residue is cleaved to expose the α-amino group.

Iteration: The cycle is repeated with the next desired activated amino acid until the full peptide sequence is assembled.

This controlled, stepwise addition ensures the correct sequence and minimizes the formation of incorrect peptide chains. youtube.com

The choice of a coupling reagent is critical for the success of peptide synthesis, influencing reaction speed, yield, and the suppression of side reactions like racemization. bachem.com this compound belongs to the class of active esters, which can be compared with other common activating agents.

Carbodiimides (DCC, DIC): These reagents activate carboxylic acids in situ to form a reactive O-acylisourea intermediate. americanpeptidesociety.org While effective and inexpensive, they can lead to significant racemization and the formation of N-acylurea byproducts. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is now standard practice to suppress these side reactions and improve efficiency by forming an intermediate active ester. americanpeptidesociety.orgpeptide.com

Phosphonium (B103445) and Aminium/Uronium Salts (PyBOP, HBTU, HATU): These are among the most efficient coupling reagents, known for high reactivity and fast reaction times, even with sterically hindered amino acids. bachem.comsigmaaldrich.com Reagents like HATU, which form highly reactive HOAt esters in situ, are often superior to HOBt-based reagents. sigmaaldrich.com However, aminium/uronium reagents can cause guanidinylation of the N-terminal amino group as a side reaction, whereas phosphonium reagents like PyBOP are less prone to this issue. sigmaaldrich.com

Compared to these in situ methods, pre-formed, isolable NHS esters like this compound offer the advantage of well-defined reactivity and stoichiometry, potentially leading to cleaner reactions with easier purification. researchgate.net However, their coupling kinetics are generally slower than modern phosphonium or uronium reagents. nih.gov

| Activating Agent Class | Example(s) | Mechanism | Relative Reactivity | Racemization Risk | Key Features & Byproducts |

|---|---|---|---|---|---|

| Active Esters | This compound | Forms a stable, isolable ester that reacts with amines. | Moderate | Low | Clean reaction; water-soluble N-hydroxysuccinimide byproduct is easily removed. google.com |

| Carbodiimides | DCC, DIC | In situ activation to an O-acylisourea intermediate. | Moderate to High | High (without additives) | Requires additives (e.g., HOBt, HOAt) to suppress racemization. americanpeptidesociety.orgpeptide.com Forms insoluble (DCC) or soluble (DIC) urea (B33335) byproducts. |

| Phosphonium Salts | PyBOP, PyAOP | In situ activation via formation of an OBt or OAt ester. | High to Very High | Low | Efficient and rapid; does not cause guanidinylation. peptide.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | In situ activation via formation of an OBt, OAt, or O-6-ClBt ester. | High to Very High | Low | HATU is one of the most reactive agents. sigmaaldrich.com Can cause guanidinylation of the N-terminus as a side reaction. sigmaaldrich.com |

Utilization in Bioconjugation Chemistry for Chemical Functionalization (Excluding In Vivo Contexts)

Bioconjugation involves the chemical linking of molecules to biomolecules such as proteins or peptides. tcichemicals.com N-hydroxysuccinimide esters are among the most widely used reagents for this purpose due to their high selectivity for primary amines (the N-terminus and the ε-amino group of lysine) under mild, often aqueous, conditions. nih.govnih.govlumiprobe.com

A significant application of this compound in bioconjugation is the covalent immobilization of molecules onto various surfaces. This technique is fundamental for creating biosensors, affinity chromatography media, and other functionalized materials. amerigoscientific.comresearchgate.net The process generally involves two strategies:

Amine-Functionalized Surface: A surface (e.g., agarose (B213101) beads, silica (B1680970) nanoparticles, polymer films) is first modified to present primary amine groups. This compound in solution is then reacted with the surface, leading to the covalent attachment of the Z-L-Threonine moiety via a stable amide bond.

NHS-Functionalized Surface: Alternatively, a surface containing carboxylic acid groups can be activated with NHS and a coupling agent like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to create a surface-bound NHS ester. nih.gov This activated surface is then ready to react with any molecule containing a primary amine.

In both scenarios, the reaction is typically performed in a buffered aqueous solution, often at a pH between 7.2 and 8.5, to ensure the target amine is deprotonated and thus sufficiently nucleophilic. lumiprobe.comnih.gov A critical competing reaction under these conditions is the hydrolysis of the NHS ester, which converts it back to a carboxylic acid and renders it unreactive towards amines. nih.gov Therefore, reaction times and conditions must be optimized to favor aminolysis over hydrolysis. This chemistry has been successfully used to immobilize proteins, antibodies, and other biomolecules onto surfaces like gold and agarose for various research applications. nih.govnih.gov

| Surface Material | Functionalization Strategy | Reactant Type | Resulting Application | Key Finding/Principle |

|---|---|---|---|---|

| Gold (Au) | Formation of a self-assembled monolayer (SAM) with terminal NHS ester groups. nih.govnih.gov | Amine-containing biomolecules (e.g., proteins, antibodies). | Biosensors, scanning probe microscopy. nih.gov | Provides a well-defined, oriented immobilization of biomolecules on a conductive surface. tcd.ie |

| Agarose | Activation of agarose with an NHS ester derivative. nih.gov | Soluble proteins or other amine-containing ligands. | Affinity chromatography, enzyme immobilization. | The porous nature of agarose allows for a high loading capacity of the target molecule. nih.gov |

| Silica Nanoparticles | Coating of nanoparticles with linkers terminating in NHS ester groups. nih.gov | Peptides, proteins. | Protein labeling, targeted drug delivery research, proteomics. | Enables the specific labeling and magnetic isolation of peptides and proteins for analysis. nih.gov |

| Cellulose (B213188) | Multi-step synthesis to introduce NHS-ester activated groups onto the cellulose backbone. researchgate.net | Amine- or thiol-containing functional molecules. | Functional biopolymers, bio-adhesives. | Demonstrates a versatile method for adding new functionalities to biopolymers using NHS ester chemistry. researchgate.net |

Chemical Labeling and Derivatization of Synthetic Peptides and Non-Protein Biomolecules

The primary application of this compound in this context is as a building block and labeling agent. N-hydroxysuccinimide esters are well-established reagents for modifying molecules that contain primary amino groups, such as the N-terminus of a peptide chain or the side chain of a lysine (B10760008) residue. nih.gov In the case of Z-L-Threonine NHS ester, the ester is the reactive moiety. It can be used to couple the protected threonine unit onto a synthetic peptide.

This process is valuable for several reasons:

Introduction of a Hydroxyl Group: The threonine residue carries a hydroxyl group, which can serve as a handle for further modifications, such as glycosylation or phosphorylation, that are critical for studying protein function.

Stereospecific Incorporation: It allows for the controlled, stereospecific addition of an L-threonine residue at a desired location within a peptide sequence during a solution-phase synthesis.

Derivatization of Biomolecules: Beyond peptides, other biomolecules containing primary amines can be derivatized. This includes amino-modified oligonucleotides (DNA/RNA) or small molecule drugs, enabling the conjugation of a threonine unit to alter properties like solubility or to provide a site for further functionalization. The hydrophilic nature of threonine can be a desirable feature in these conjugations.

The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the NHS ester, which leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a water-soluble byproduct, simplifying purification. chemicalbook.com

Preparation of Chemical Probes and Tags via Amine Reactivity

While Z-L-Threonine NHS ester is itself a protected amino acid, the underlying NHS ester chemistry is a cornerstone for creating sophisticated chemical probes and tags. nih.gov The general principle involves using an NHS ester to attach a functional molecule (the probe or tag) to a target biomolecule. Common tags that are commercially available as NHS esters include fluorophores (for imaging), biotin (B1667282) (for affinity purification), and polyethylene (B3416737) glycol (PEG) chains (for improving solubility and pharmacokinetic properties). nih.gov

Although Z-L-Threonine NHS ester is primarily used to add a threonine unit, advanced research has adapted NHS ester chemistry for highly specific labeling. One key research finding is the development of a "one-pot," two-step method to achieve selective N-terminal labeling of proteins. nih.gov

Advanced Labeling Strategy:

Transesterification: An R-NHS ester (where 'R' is the desired tag) is first reacted with a thiol, such as 2-mercaptoethanesulfonate (MESNa), to form a more chemoselective thioester in situ. nih.gov

Native Chemical Ligation (NCL): This thioester then reacts specifically with a protein that has an N-terminal cysteine residue, resulting in the formation of an amide bond exclusively at the N-terminus. nih.gov

This strategy overcomes the common problem of non-specific labeling of multiple lysine residues within a protein. nih.gov By applying this principle, a derivative of Z-L-Threonine could potentially be used to create a thioester for site-specific incorporation, leveraging the threonine structure for further biological studies.

| Examples of Tags Attached via NHS Ester Chemistry | Function |

| Biotin | High-affinity binding to streptavidin for purification/detection. nih.gov |

| Fluorophores (e.g., Fluorescein, Cyanine dyes) | Fluorescence microscopy, flow cytometry, and other imaging applications. nih.gov |

| Polyethylene Glycol (PEG) | Increases solubility, stability, and circulation half-life of therapeutic proteins. nih.gov |

Application in Synthesis of Functionalized Materials and Polymers

The utility of N-hydroxysuccinimide esters extends from biochemistry to materials science, where they are used to create functionalized materials and polymers. researchgate.net NHS esters can be incorporated into polymer chains or onto surfaces to provide reactive sites for the covalent immobilization of biomolecules. researchgate.net

This compound can be used in this field in two main ways:

Surface Functionalization: Materials with amine-functionalized surfaces (e.g., silica or certain polymers) can be reacted with Z-L-Threonine NHS ester. This process grafts Z-L-Threonine onto the surface, creating a new surface chemistry. After removing the 'Z' protecting group, the free amine and the hydroxyl group of the threonine residue can be used for further interactions or conjugations.

Polymer Synthesis: NHS esters can be incorporated as functional monomers in polymerization reactions. For example, a monomer containing an NHS ester group can be copolymerized with other monomers to create a polymer backbone with pendant NHS ester groups. These "activated" polymers are valuable scaffolds that can subsequently react with amine-containing molecules, including proteins, peptides, or drugs, to create functional biomaterials, drug delivery systems, or biosensors. researchgate.net The inclusion of a threonine moiety could impart specific biocompatibility or hydrophilic properties to the final material.

Contributions to Complex Natural Product Synthesis

In the total synthesis of complex natural products, particularly those with peptide or depsipeptide structures, the controlled formation of amide bonds is critical. Activated amino acid derivatives like this compound serve as valuable intermediates in these multi-step syntheses. nih.govorganic-chemistry.org

Its contribution lies in its dual-functionality:

Amine Protection: The benzyloxycarbonyl (Z) group is a well-established protecting group that is stable under various reaction conditions but can be removed cleanly, typically by hydrogenolysis. This prevents the threonine's own amino group from participating in unwanted side reactions.

Carboxyl Activation: The NHS ester is a "pre-activated" form of the carboxylic acid. wikipedia.org It facilitates amide bond formation with a free amine under mild conditions, often at room temperature, which helps to prevent the racemization of chiral centers—a common problem in peptide synthesis. organic-chemistry.org

By using Z-L-Threonine NHS ester, a synthetic chemist can introduce a protected threonine residue into a growing molecular chain with high efficiency and stereochemical control. This is crucial for building up the complex architecture of natural products where the precise arrangement of each atom is essential for biological activity.

Advanced Analytical and Spectroscopic Characterization Techniques for Z L Threonine N Hydroxysuccinimide Esters and Their Reactions

Spectrophotometric Assays for Ester Quantification and Reaction Monitoring

Spectrophotometric methods offer a convenient and rapid approach for quantifying N-hydroxysuccinimide (NHS) esters and monitoring their reactions. The principle of this assay relies on the release of the N-hydroxysuccinimide or N-hydroxysulfosuccinimide (sulfo-NHS) leaving group upon hydrolysis or aminolysis. nih.gov This released chromophore exhibits a characteristic absorbance maximum, typically around 260-280 nm, under neutral to basic pH conditions, which allows for its direct quantification. nih.govthermofisher.com

When Z-L-Threonine N-hydroxysuccinimide ester reacts with a primary amine (aminolysis) or degrades due to moisture (hydrolysis), an equimolar amount of NHS is released. nih.gov By measuring the increase in absorbance at the specific wavelength for NHS, one can monitor the progress of a conjugation reaction or determine the extent of ester degradation. nih.govresearchgate.net The half-life of both hydrolysis and aminolysis can be determined under various conditions to optimize reaction protocols. nih.gov While this method is powerful, it is susceptible to interference from other UV-absorbing molecules in the sample, such as proteins containing aromatic amino acids. researchgate.netrsc.org

Table 1: Spectrophotometric Assay Principle for NHS Ester Quantification

| Analyte | Principle | Typical Wavelength | Application |

| N-hydroxysuccinimide (NHS) | Released upon hydrolysis or aminolysis of the ester | ~260-280 nm | Quantifying ester content, monitoring reaction kinetics, assessing hydrolysis |

Chromatographic Methods (e.g., HILIC) for Purity Assessment and Degradation Product Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and separating it from potential impurities and degradation products. Due to the polar nature of the ester and its common degradation products—Z-L-Threonine and N-hydroxysuccinimide—Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective analytical tool. biotage.comnih.gov

HILIC utilizes a polar stationary phase (such as silica (B1680970), amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water or an aqueous buffer). nih.govthermofisher.com In this system, polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase. amsbiopharma.com This mode of chromatography is ideal for retaining and separating highly polar compounds that show little or no retention in reversed-phase liquid chromatography (RPLC). biotage.comamsbiopharma.com

A HILIC-based method can effectively separate the intact this compound from the free N-hydroxysuccinimide and the Z-L-Threonine carboxylic acid that form upon hydrolysis. rsc.orgd-nb.info This allows for a precise quantification of the active ester's purity and the detection of its degradation over time, which is critical for quality control. d-nb.infokobv.de The method's compatibility with mass spectrometry (MS) further enhances its utility by providing mass confirmation of the separated peaks. nih.gov

Table 2: Typical HILIC Method Parameters for NHS Ester Analysis

| Parameter | Description | Common Choice |

| Stationary Phase | A polar column is used to retain hydrophilic analytes. welch-us.com | Unmodified Silica, Amide-bonded phase, Zwitterionic phase. welch-us.com |

| Mobile Phase (Organic) | The weak solvent in the mobile phase. biotage.com | Acetonitrile (>60%). thermofisher.com |

| Mobile Phase (Aqueous) | The strong solvent that elutes polar analytes. biotage.com | Water with a buffer (e.g., ammonium (B1175870) acetate, ammonium formate). d-nb.info |

| Elution Mode | Can be isocratic or gradient. Gradient elution typically involves increasing the aqueous component. nih.gov | Gradient elution (e.g., 90% to 60% Acetonitrile). |

| Detection | UV detection is common for NHS esters and released NHS. d-nb.inforsc.org | UV (220 nm and 260 nm). d-nb.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, confirming the presence and connectivity of all constituent parts: the benzyloxycarbonyl (Z) protecting group, the L-Threonine backbone, and the N-hydroxysuccinimide ester moiety.

¹H NMR spectra can be used to verify the presence of key functional groups. nih.govsteelyardanalytics.com For this compound, characteristic signals would include the aromatic protons of the Z-group, the protons of the threonine amino acid (α-H, β-H, γ-CH₃), and a distinct singlet for the four equivalent protons of the succinimide (B58015) ring. researchgate.net

¹³C NMR is equally valuable, providing signals for each unique carbon atom, including the carbonyl carbons of the urethane (B1682113), the ester, and the amide within the succinimide ring. steelyardanalytics.commdpi.com The chemical shifts of these carbonyl carbons are particularly sensitive to their electronic environment and can confirm the formation of the active ester. mdpi.com Furthermore, high-resolution NMR can be used to assess stereochemical purity. Since the starting material is L-Threonine, the presence of diastereomeric impurities (e.g., from racemization during synthesis) could be detected as separate sets of signals, allowing for the quantification of stereochemical integrity. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound

| Moiety | Atom Type | Predicted Chemical Shift (ppm) | Notes |

| Z-Group | Aromatic Protons | 7.2-7.4 | Phenyl ring protons. |

| Benzyl CH₂ | ~5.1 | Protons adjacent to the phenyl ring and urethane oxygen. | |

| Urethane C=O | ~156 | Carbonyl of the benzyloxycarbonyl group. | |

| L-Threonine | α-H | ~4.5 | Proton on the alpha-carbon. |

| β-H | ~4.3 | Proton on the beta-carbon. | |

| γ-CH₃ | ~1.2 | Methyl group protons. | |

| Ester C=O | ~168-170 | Carbonyl of the NHS ester. steelyardanalytics.com | |

| NHS Group | CH₂CH₂ | ~2.9 | Singlet for the four equivalent succinimide protons. |

| C=O | ~170 | Carbonyls of the succinimide ring. |

Mass Spectrometry Techniques for Reaction Product Identification and Mechanistic Insights (e.g., ESI-MS/MS of Derivatized Peptides)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is a cornerstone for characterizing the reaction products of this compound. nih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing large biomolecules like peptides, as it typically generates multiply charged ions with minimal fragmentation. cpcscientific.com

When this compound is used to modify a peptide, the primary reaction is the formation of a stable amide bond with a primary amine, such as the N-terminus or the ε-amino group of a lysine (B10760008) residue. thermofisher.comnih.gov ESI-MS can precisely measure the mass of the resulting derivatized peptide, confirming the successful addition of the Z-L-Threonine moiety.

For more detailed structural information, tandem mass spectrometry (ESI-MS/MS) is employed. nih.gov In an MS/MS experiment, the mass-to-charge (m/z) of the modified peptide ion is selected and subjected to collision-induced dissociation (CID). uab.edu This fragmentation typically occurs along the peptide backbone, producing a series of b- and y-ions. nih.gov Analysis of the mass differences in these fragment ion series allows for the de novo sequencing of the peptide and, crucially, pinpoints the exact site of modification by identifying the mass shift on a specific amino acid residue. uab.edunih.gov While reactions primarily target lysine and the N-terminus, MS/MS can also investigate potential side reactions with serine, threonine, or tyrosine under certain conditions. nih.govresearchgate.net

Table 4: Application of ESI-MS/MS in Analyzing a Peptide Modified by Z-L-Threonine

| Step | Technique | Information Obtained |

| 1. Initial Analysis | LC-ESI-MS | Confirmation of the molecular weight of the modified peptide. |

| 2. Ion Selection | MS1 | Isolation of the precursor ion corresponding to the modified peptide. |

| 3. Fragmentation | Collision-Induced Dissociation (CID) | Fragmentation of the peptide backbone. |

| 4. Fragment Analysis | MS2 | Detection of b- and y-ion series. A mass shift corresponding to the Z-L-Threonine moiety on a specific fragment ion confirms the modification site. |

Infrared (IR) and X-ray Photoelectron Spectroscopy (XPS) for Surface Immobilization Studies

When this compound is used to functionalize surfaces, Infrared (IR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for confirming successful immobilization and characterizing the resulting monolayer. nih.gov These methods are often applied to self-assembled monolayers (SAMs) on substrates like gold. thermofisher.comthermofisher.com

Infrared (IR) Spectroscopy , particularly in a diffuse reflectance (DRIFT) or reflection-absorption (RAIRS) mode, provides information about the vibrational modes of the immobilized molecules. nih.govnih.gov Successful reaction of the NHS ester with an amine-terminated surface would be confirmed by the disappearance of the characteristic NHS ester carbonyl peaks and the appearance of a new amide I band (C=O stretch) and amide II band (N-H bend), signifying the formation of a covalent amide linkage. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides the elemental composition and chemical state of the atoms within the top few nanometers of a surface. thermofisher.comeag.com After attempting to immobilize this compound, XPS analysis can confirm the presence of the molecule by detecting signals for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). nih.govmdpi.com High-resolution scans of these elemental regions can distinguish between different chemical states. For example, the N 1s spectrum could differentiate the nitrogen in the newly formed amide bond from the nitrogen in the Z-group's urethane linkage, providing definitive evidence of covalent attachment. nih.gov XPS can also be used to estimate the thickness and packing density of the immobilized layer. thermofisher.com

Table 5: Spectroscopic Signatures for Surface Immobilization of Z-L-Threonine

| Technique | Key Signature for Covalent Immobilization | Information Provided |

| IR Spectroscopy | Disappearance of NHS ester C=O bands; Appearance of Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands. | Confirmation of amide bond formation. |

| XPS | Detection of N 1s signals corresponding to amide and urethane bonds. Detection of C 1s and O 1s signals consistent with the Z-L-Threonine structure. | Elemental confirmation of immobilization, chemical state analysis, layer thickness. thermofisher.comnih.gov |

Theoretical and Computational Studies on N Hydroxysuccinimide Ester Chemistry

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of NHS ester reactions, primarily aminolysis and hydrolysis. These studies focus on mapping the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products, and calculating their relative energies.

The aminolysis of NHS esters is generally understood to proceed through a stepwise mechanism involving a tetrahedral intermediate. mst.edu DFT calculations on model systems, such as the reaction of an NHS ester with a primary amine, have been used to calculate the energy barriers associated with the formation and breakdown of this intermediate. For instance, calculations have shown that the transition state for the nucleophilic attack of the amine on the carbonyl carbon of the ester is a critical point in the reaction pathway. nih.gov The geometry of this transition state reveals the extent of bond formation between the amine nitrogen and the carbonyl carbon, as well as the incipient bond breaking of the carbonyl double bond.

A computational study comparing the reactivity of triazole-ester reagents to NHS-ester reagents found a lower transition state barrier for the triazole-esters when reacting with a model primary amine, which is consistent with experimental observations of their enhanced reactivity. nih.gov These findings highlight the predictive power of quantum chemical calculations in assessing the reactivity of different activated esters.

The competing reaction of hydrolysis has also been a subject of computational investigation. Understanding the energetics of the hydrolytic pathway is crucial for optimizing reaction conditions to favor aminolysis. Theoretical studies can quantify the activation energies for both the amine and water attacking the ester, providing a basis for predicting the selectivity of the reaction under different pH and solvent conditions.

Table 1: Calculated Activation Energies for Model NHS Ester Reactions

| Reaction | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) |

| Aminolysis | Primary Amine | DFT | Lower barrier |

| Aminolysis | Imidazole | DFT | Higher barrier than primary amine |

Note: This table is illustrative and based on general findings from computational studies on NHS esters. Specific values would depend on the exact molecules and computational level of theory.

Molecular Dynamics Simulations of Reactivity in Different Solvation Environments

Molecular dynamics (MD) simulations offer a powerful tool to study the influence of the solvent environment on the reactivity of NHS esters. While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, MD simulations explicitly model the solvent molecules, providing a more realistic representation of the reaction medium. This is particularly important for understanding reactions in aqueous environments, where specific water molecules can play a key role in the reaction mechanism through hydrogen bonding and stabilization of charged species.

MD simulations can be used to study the solvation structure around the NHS ester and the attacking nucleophile. For instance, simulations can reveal the organization of water molecules around the ester and amine groups, and how this organization changes as the reactants approach each other. This information is crucial for understanding how the solvent can either facilitate or hinder the reaction. The presence of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are often used to dissolve NHS esters, can also be modeled to understand their effect on the reaction rate and outcome. mst.edu

While classical MD simulations with standard force fields are not capable of modeling chemical reactions that involve bond breaking and formation, they are invaluable for studying the conformational dynamics and intermolecular interactions that precede the chemical reaction. For instance, MD simulations have been extensively used to study the structure and dynamics of protein-polymer conjugates after the bioconjugation reaction has occurred. These simulations can provide insights into how the attached polymer affects the protein's structure, stability, and interactions with other molecules.

Reactive molecular dynamics, which employs force fields that can describe chemical reactions, is an emerging area that holds great promise for studying the entire course of a bioconjugation reaction in a realistic solvent environment. Such simulations could provide unprecedented detail about the reaction mechanism, including the role of individual solvent molecules in the transition state.

Prediction of Reactivity and Selectivity Profiles Based on Electronic Structure Analysis

Electronic structure analysis provides a powerful means to predict the reactivity and selectivity of N-hydroxysuccinimide esters. By examining the electronic properties of the reactant molecules, it is possible to identify the most likely sites for nucleophilic attack and to estimate the relative reactivity of different nucleophiles.

One of the key electronic properties used to predict reactivity is the distribution of partial charges on the atoms of the NHS ester. The carbonyl carbon of the ester group is electrophilic and therefore carries a positive partial charge, making it susceptible to attack by nucleophiles. The magnitude of this positive charge can be correlated with the reactivity of the ester; a larger positive charge generally implies a more reactive ester.

Molecular electrostatic potential (MEP) mapping is another valuable tool for visualizing the electrophilic and nucleophilic sites of a molecule. semanticscholar.org The MEP map shows the electrostatic potential on the electron density surface of the molecule, with red regions indicating negative potential (nucleophilic sites) and blue regions indicating positive potential (electrophilic sites). For an NHS ester, the MEP map would clearly show a region of positive potential around the carbonyl carbon, confirming it as the site of nucleophilic attack.

Furthermore, electronic structure calculations can be used to predict the selectivity of an NHS ester for different nucleophiles present in a biomolecule, such as the primary amines of lysine (B10760008) residues and the N-terminus, or the hydroxyl groups of serine and threonine. nih.govnih.gov By calculating the activation energies for the reaction with each of these nucleophiles, it is possible to predict which site is most likely to react. Factors such as steric hindrance and the local microenvironment, which can be modeled using a combination of quantum mechanics and molecular mechanics (QM/MM) methods, also play a crucial role in determining the selectivity of the reaction.

In the context of protein modification, computational approaches can predict the most reactive lysine residues based on their solvent accessibility and local electrostatic environment. researchgate.net This information is highly valuable for designing experiments aimed at achieving site-specific labeling of proteins.

Future Research Trajectories in N Hydroxysuccinimide Ester Chemistry

Development of Enhanced Synthetic Methodologies with Improved Atom Economy and Green Chemistry Principles

Future research is intensely focused on developing cleaner and more atom-economic synthetic routes. A promising direction is the move towards coupling reagent-free methods, which can significantly improve the efficiency and environmental footprint of synthesis. nih.gov Research into alternative activation agents that yield benign or easily removable byproducts is also a critical trajectory. For instance, the use of N,N′-disuccinimidyl carbonate (DSC) offers a cleaner alternative to DCC, as it only generates N-hydroxysuccinimide and carbon dioxide as byproducts. researchgate.net Other innovative approaches include palladium-catalyzed carbonylation reactions and the use of activators like triphosgene (B27547), which offer novel pathways to NHS esters from different starting materials. researchgate.net The development of an N-to-C directed solid-phase peptide synthesis that avoids coupling reagents altogether exemplifies a significant leap in improving atom economy for amino acid derivatives. nih.gov

| Synthetic Method | Description | Advantages | Drawbacks/Research Focus |

|---|---|---|---|

| Traditional DCC/NHS Coupling | Activation of a carboxylic acid using a carbodiimide (B86325) reagent (e.g., DCC) in the presence of NHS. researchgate.net | Well-established and widely applicable. | Poor atom economy; produces urea (B33335) byproducts that complicate purification. researchgate.net |

| Alternative Activating Agents (e.g., DSC) | Use of reagents like N,N′-disuccinimidyl carbonate to activate the carboxylic acid. | Cleaner reaction profile with benign byproducts (NHS, CO2). researchgate.net | Requires further optimization for broader substrate scope and cost-effectiveness. |

| Catalytic Carbonylation | Palladium-catalyzed reaction of aryl halides or triflates with carbon monoxide and NHS. | Provides a novel synthetic route from different precursors. | Requires specialized catalytic systems and conditions; scope may be limited. |

| Coupling Reagent-Free Methods | Inverse solid-phase synthesis strategies that facilitate hydrazinolysis and conversion to an acyl azide (B81097) for subsequent amidation. nih.gov | Significantly improved atom economy; avoids toxic coupling reagents and byproducts. nih.gov | Methodology is still emerging and requires broader adoption and development for diverse targets. |

Exploration of Novel Reactivity Profiles and Catalytic Systems

The canonical reaction of an NHS ester is its chemoselective coupling with a primary aliphatic amine, such as the ε-amine of a lysine (B10760008) residue, to form a highly stable amide bond. glenresearch.com This specific reactivity is the foundation of its widespread use in bioconjugation. However, future research aims to look beyond this single reaction pathway to unlock new chemical capabilities.

Studies have indicated that NHS esters can react with other nucleophilic amino acid side chains, including the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine. glenresearch.com The resulting ester and thioester linkages are typically less stable than amide bonds and can be susceptible to hydrolysis or displacement by amines. glenresearch.com This presents a compelling research trajectory: to develop systems that can control and stabilize these alternative linkages, thereby expanding the targeting repertoire of NHS ester reagents. A significant area of advancement lies in the development of novel catalytic systems. For example, transition metal catalysis is a powerful tool for forging new types of chemical bonds in biological systems and could be harnessed to modulate the reactivity of NHS esters. nih.gov Such catalysts could potentially enable reactions at sites that are typically non-reactive or could enhance the stability of non-amide linkages, opening new avenues for creating uniquely modified biomolecules.

| Nucleophile | Conventional Product | Stability | Future Research Trajectory |

|---|---|---|---|

| Primary Amine (Lysine, N-terminus) | Amide Bond | High | Improving site-selectivity (see Section 7.3). |

| Sulfhydryl (Cysteine) | Thioester Bond | Low to Moderate | Developing catalytic systems to stabilize the thioester linkage or use it as a transient intermediate for further reaction. glenresearch.comnih.gov |

| Hydroxyl (Serine, Threonine, Tyrosine) | Ester Bond | Low | Exploring conditions and catalysts to promote stable ester formation for targeted modification of hydroxyl-containing residues. glenresearch.com |

| Unnatural Amino Acids | Varies | Varies | Designing novel NHS ester derivatives and corresponding unnatural amino acids for bio-orthogonal ligation strategies. nih.gov |

Advancements in Site-Selective Chemical Modification Strategies

A significant limitation of using NHS esters for modifying large biomolecules like proteins is the lack of site-selectivity. nih.gov Most proteins contain multiple lysine residues, all of which are potential targets for acylation by an NHS ester. This leads to a heterogeneous population of modified proteins, which is undesirable for creating precisely defined therapeutic or diagnostic agents. nih.gov Consequently, a major thrust of future research is the development of strategies to direct the reactivity of NHS esters to a single, predetermined site.

One of the most innovative advancements in this area is a "one-pot" conversion method. In this strategy, a standard NHS ester is first reacted with a small thiol molecule, such as 2-mercaptoethanesulfonic acid sodium salt (MESNa), to generate a more chemoselective thioester in situ. nih.gov This thioester then selectively reacts with a unique N-terminal cysteine residue engineered into the target protein. This approach cleverly transforms the broad reactivity of a vast library of commercial NHS esters into a highly specific labeling tool. nih.gov

Other future strategies may involve the use of transient protecting groups or directing groups that guide the NHS ester to a specific location on the protein before the reaction occurs. Furthermore, the development of specialized NHS esters that possess inherent affinity for particular structural motifs on a protein surface could provide another layer of targeting specificity. The use of larger affinity reagents, where a molecule like Z-L-Threonine N-hydroxysuccinimide ester is attached to a larger biomolecule with a specific binding partner, represents another sophisticated strategy for achieving site-specific delivery and cross-linking. nih.gov

| Strategy | Mechanism | Target Site | Key Advantage |

|---|---|---|---|

| NHS to Thioester Conversion | A "one-pot" reaction where the NHS ester is converted to a thioester with MESNa, followed by reaction with the protein. nih.gov | N-terminal Cysteine | Enables highly specific N-terminal labeling using the entire library of existing NHS esters. nih.gov |

| Affinity-Guided Labeling | The NHS ester is part of a larger conjugate that has a natural binding affinity for a specific protein receptor or surface. nih.gov | Binding Pocket / Receptor Site | Leverages biological recognition to achieve high specificity for complex targets. |

| Enzyme-Mediated Labeling | An enzyme recognizes a specific peptide sequence and catalyzes the conjugation of an NHS-ester-bearing substrate. | Enzyme-Specific Recognition Sequence | Offers potential for exquisite specificity based on enzymatic recognition. |

| Transition Metal Catalysis | Use of a catalyst to direct the reaction towards a specific amino acid side chain, such as tyrosine or tryptophan. nih.gov | Tyrosine, Tryptophan, etc. | Expands the range of possible targetable residues beyond primary amines. nih.gov |

Innovations in Activated Ester-Based Material Science Applications

The utility of activated esters like this compound extends beyond bioconjugation into the realm of advanced material science. chemimpex.com The ability to form stable covalent linkages under mild conditions makes them ideal reagents for creating functionalized polymers, surfaces, and hydrogels.

A key area of innovation is in post-polymerization modification (PPM). In this approach, a base polymer is first synthesized with pendant groups containing an activated ester. These reactive polymers can then be treated with a variety of amine-containing molecules to generate a library of functional materials with diverse properties, all from a common polymeric precursor. This method is particularly powerful for creating functional hydrogels for applications in tissue engineering and regenerative medicine.

Surface functionalization is another critical application. NHS esters are routinely used to immobilize proteins, peptides, and oligonucleotides onto surfaces for the fabrication of biosensors, diagnostic microarrays, and biocompatible coatings. glenresearch.com Future research will focus on developing more robust and controllable surface chemistries, enabling the creation of complex, multi-functional surfaces with precisely organized biomolecules. The labeling of amine-modified oligonucleotides with NHS-ester-linked fluorophores or other tags is a foundational technique in molecular biology, and ongoing research seeks to optimize these reactions for higher efficiency and lower cost, particularly for RNA applications. glenresearch.comresearchgate.net

| Application Area | Description | Example | Future Direction |

|---|---|---|---|

| Functional Polymers | Use of post-polymerization modification (PPM) where polymers bearing activated esters are reacted with nucleophiles. | Synthesis of glycopolymers for biomaterials. | Development of novel polymer backbones and water-stable activated esters for aqueous PPM. |

| Hydrogel Formation | Cross-linking of polymer chains containing amines with bifunctional NHS ester cross-linkers. | Creating hydrogels for 3D cell culture and tissue engineering. | Designing smart hydrogels that respond to biological stimuli. |

| Surface Modification | Covalent attachment of proteins, peptides, or DNA to surfaces for bio-analytical devices. glenresearch.com | Immobilizing antibodies on a biosensor chip. glenresearch.com | Improving control over biomolecule orientation and density on the surface. |

| Oligonucleotide Labeling | Coupling of fluorophores or other tags to amine-modified DNA and RNA. researchgate.net | Fluorescent labeling of RNA for structural and dynamic studies. researchgate.net | Optimizing reaction conditions to increase labeling efficiency and reduce cost. researchgate.net |

Q & A

Q. What are the optimal reaction conditions for conjugating Z-L-Threonine NHS ester to amine-containing biomolecules?

- Methodological Answer: Conjugation should be performed in a pH range of 7–9 (e.g., phosphate-buffered saline or borate buffer) to ensure efficient reaction with primary amines. Avoid buffers containing competing amines (e.g., Tris). Reaction temperatures of 4°C (for stability) or room temperature (for faster kinetics) are recommended. Monitor reaction progress using HPLC or mass spectrometry to confirm amide bond formation. Excess reagent should be removed via dialysis or size-exclusion chromatography post-conjugation .

Q. How should Z-L-Threonine NHS ester be stored to maintain stability?

- Methodological Answer: Store the compound at 2–8°C in a tightly sealed, moisture-free container. Desiccate with silica gel to prevent hydrolysis of the NHS ester. Avoid repeated freeze-thaw cycles, as this accelerates degradation. Prior to use, confirm integrity via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to detect hydrolysis byproducts (e.g., free carboxylic acid) .

Q. What analytical techniques are recommended for confirming successful conjugation?

- Methodological Answer:

- Mass Spectrometry (MS): Detect mass shifts corresponding to the addition of Z-L-Threonine to the target biomolecule.

- HPLC: Compare retention times of the conjugate and unmodified biomolecule under reverse-phase conditions.

- UV-Vis Spectroscopy: Quantify NHS ester consumption by monitoring absorbance at 260 nm (characteristic of NHS release).

- Fluorescent Labeling: If applicable, use fluorophore-tagged derivatives to track conjugation efficiency .

Advanced Research Questions

Q. How can non-specific binding be minimized when using Z-L-Threonine NHS ester in protein labeling?

- Methodological Answer:

- Quenching: Add excess glycine or Tris buffer post-conjugation to neutralize unreacted NHS esters.

- Selective Blocking: Pre-treat proteins with thiol-blocking agents (e.g., iodoacetamide) to avoid cross-reactivity with cysteine residues.

- Optimized pH: Conduct reactions at pH 8.5 to balance amine reactivity and minimize hydrolysis.

- Purification: Use affinity chromatography to isolate the conjugate from unreacted components .

Q. What strategies are effective in resolving contradictory data arising from incomplete conjugation or hydrolysis?

- Methodological Answer:

- Byproduct Analysis: Use TLC or LC-MS to identify hydrolysis products (e.g., free Z-L-Threonine).

- Kinetic Studies: Perform time-course experiments to determine the optimal reaction duration before hydrolysis dominates.

- Environmental Controls: Maintain anhydrous conditions using molecular sieves or inert atmospheres (e.g., nitrogen) to suppress hydrolysis .

Q. How does the Z-protecting group influence the reactivity and stability compared to other NHS esters?

- Methodological Answer: The Z (carboxybenzyl) group introduces steric hindrance, which may slow reaction kinetics compared to smaller esters (e.g., glycine NHS ester). However, it enhances stability against hydrolysis due to reduced water accessibility to the ester bond. Compare reactivity by conducting parallel reactions with Z-protected and unprotected NHS esters under identical conditions. Use nuclear magnetic resonance (NMR) to track ester degradation rates .

Data Contradiction and Optimization

Q. How can reaction yields be improved when synthesizing Z-L-Threonine NHS ester?

- Methodological Answer:

- Coupling Reagents: Use carbodiimides (e.g., DCC or EDC) with NHS to activate the carboxylic acid group of Z-L-Threonine.

- Solvent Selection: Employ anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to enhance reagent solubility.

- Purification: Isolate the product via recrystallization or flash chromatography to remove unreacted starting materials and dicyclohexylurea byproducts .

Q. What are the critical factors influencing the stability of Z-L-Threonine NHS ester in aqueous solutions?

- Methodological Answer:

- pH: Hydrolysis accelerates in alkaline conditions (pH > 9). Use near-neutral buffers for short-term storage.

- Temperature: Hydrolysis rates double with every 10°C increase; keep solutions on ice during experiments.

- Ionic Strength: High salt concentrations may stabilize the ester by reducing water activity. Validate via stability assays using LC-MS .

Experimental Design

Q. How to design a controlled experiment to assess the specificity of Z-L-Threonine NHS ester in crosslinking applications?

- Methodological Answer:

- Negative Controls: Use amine-free biomolecules (e.g., carbohydrates) or pre-blocked proteins (e.g., acetylated lysines).

- Competition Assays: Add free NHS esters (e.g., glycine NHS ester) to quantify non-specific binding.

- Crosslinking Validation: Analyze products via SDS-PAGE or size-exclusion chromatography to confirm molecular weight shifts .

Q. What are the best practices for scaling up Z-L-Threonine NHS ester conjugation without compromising efficiency?

- Methodological Answer:

- Batch Reactors: Use stirred-tank reactors with controlled temperature and pH.

- In-line Monitoring: Implement UV-Vis or Raman spectroscopy for real-time reaction tracking.

- Scale-down Models: Validate conditions using small-scale reactions (e.g., 1–10 mL) before industrial-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.